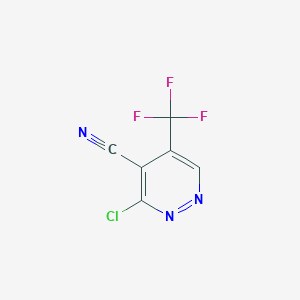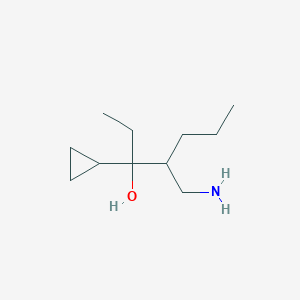
4-(Aminomethyl)-3-cyclopropylheptan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-3-cyclopropylheptan-3-ol is an organic compound that features a cyclopropyl group attached to a heptane backbone, with an aminomethyl group and a hydroxyl group on the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-cyclopropylheptan-3-ol typically involves multi-step organic reactions. One common method includes the cyclopropanation of a heptane derivative followed by the introduction of the aminomethyl group through reductive amination. The hydroxyl group can be introduced via hydroboration-oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and catalysts to optimize yield and purity. The process might include steps such as hydrogenation, amination, and cyclopropanation under controlled conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Aminomethyl)-3-cyclopropylheptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated molecule.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-3-cyclopropylheptan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(Aminomethyl)-3-cyclopropylheptan-3-ol exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, altering their activity. The cyclopropyl group may provide steric hindrance, affecting the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic processes.
Comparación Con Compuestos Similares
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.
4-Aminopyridine: Used as a research tool in studying potassium channels.
4-Aminocoumarin derivatives: Utilized in organic synthesis and heterocyclic chemistry.
Uniqueness: 4-(Aminomethyl)-3-cyclopropylheptan-3-ol is unique due to its combination of a cyclopropyl group with an aminomethyl and hydroxyl group on a heptane backbone. This structure provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
4-(aminomethyl)-3-cyclopropylheptan-3-ol |
InChI |
InChI=1S/C11H23NO/c1-3-5-10(8-12)11(13,4-2)9-6-7-9/h9-10,13H,3-8,12H2,1-2H3 |
Clave InChI |
CUBMSGFMDWACHM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN)C(CC)(C1CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


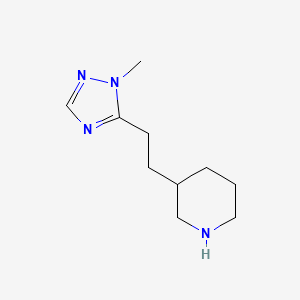
![1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride](/img/structure/B13472636.png)
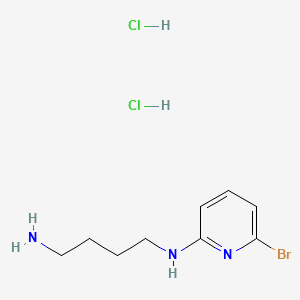

![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13472661.png)
amine hydrochloride](/img/structure/B13472665.png)
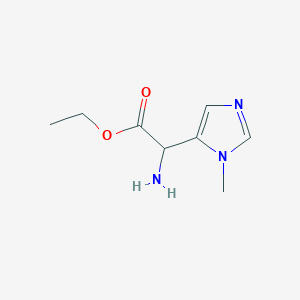
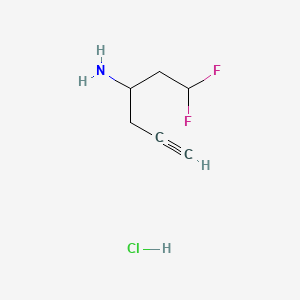
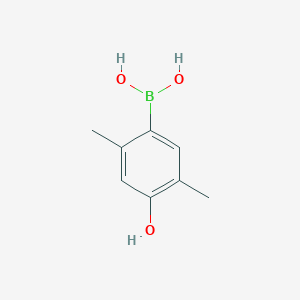
![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)
